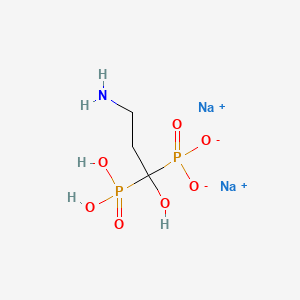
PAMIDRONATE DISODIUM
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt typically involves the reaction of 3-aminopropylphosphonic acid with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PAMIDRONATE DISODIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include different phosphonate derivatives, which can be used in various applications, including pharmaceuticals and industrial processes .
Wissenschaftliche Forschungsanwendungen
PAMIDRONATE DISODIUM has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt involves the inhibition of bone resorption. The compound adsorbs to calcium phosphate crystals in bone, blocking the dissolution of this mineral component. It also inhibits the activity of osteoclasts, the cells responsible for bone resorption . This dual action helps maintain bone density and strength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat osteoporosis.
Ibandronate sodium: Used for the prevention and treatment of osteoporosis.
Zoledronic acid: A potent bisphosphonate used in various bone-related conditions.
Uniqueness
PAMIDRONATE DISODIUM is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to inhibit bone resorption without significantly affecting bone formation and mineralization makes it a valuable therapeutic agent .
Eigenschaften
Molekularformel |
C3H9NNa2O7P2 |
|---|---|
Molekulargewicht |
279.03 g/mol |
IUPAC-Name |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
CEYUIFJWVHOCPP-UHFFFAOYSA-L |
SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














